molecular formula C17H19NOS B4914132 2-Benzylsulfanyl-N-p-tolyl-propionamide

2-Benzylsulfanyl-N-p-tolyl-propionamide

Cat. No.: B4914132
M. Wt: 285.4 g/mol
InChI Key: JHQPZYIYFKNEQA-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-p-tolyl-propionamide is an organic compound characterized by the presence of a benzylsulfanyl group and a p-tolyl group attached to a propionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfanyl-N-p-tolyl-propionamide typically involves the reaction of benzyl mercaptan with p-tolyl propionamide under specific conditions. One common method is a one-pot, two-step synthesis, which is environmentally friendly and uses water as the reaction medium . The reaction starts with the formation of an intermediate, which then undergoes further reactions to yield the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylsulfanyl-N-p-tolyl-propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzylsulfanyl-N-p-tolyl-propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-N-p-tolyl-propionamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity or receptor binding, leading to its observed effects .

Comparison with Similar Compounds

    2-Benzylsulfanylbenzothiazole: Shares the benzylsulfanyl group but has a different core structure.

    N-p-tolylacetamide: Similar in having the p-tolyl group but lacks the benzylsulfanyl group.

    Benzylsulfanyl derivatives: Various compounds with the benzylsulfanyl group attached to different backbones.

Uniqueness: 2-Benzylsulfanyl-N-p-tolyl-propionamide is unique due to the combination of the benzylsulfanyl and p-tolyl groups attached to a propionamide backbone. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13-8-10-16(11-9-13)18-17(19)14(2)20-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQPZYIYFKNEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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